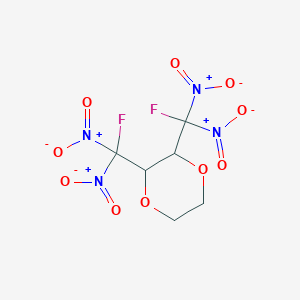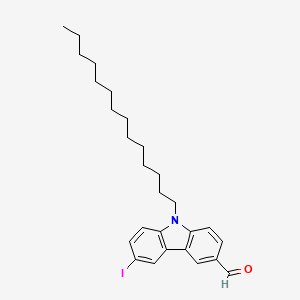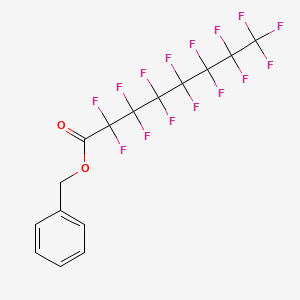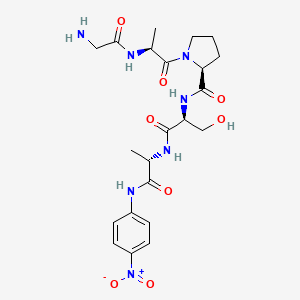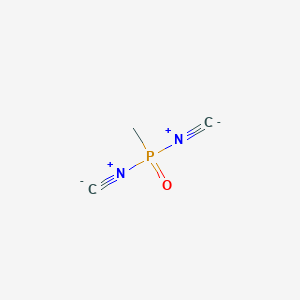
3-Anilinopropane-1,2-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilinopropane-1,2-dithiol is an organic compound characterized by the presence of an aniline group attached to a propane-1,2-dithiol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-anilinopropane-1,2-dithiol typically involves the reaction of aniline with propane-1,2-dithiol under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Anilinopropane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
3-Anilinopropane-1,2-dithiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 3-anilinopropane-1,2-dithiol involves its ability to interact with various molecular targets. The thiol groups can form covalent bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
1,3-Dithiolanes: These compounds have a similar dithiol structure but differ in the position of the sulfur atoms.
1,3-Dithianes: Similar to 1,3-dithiolanes but with an additional carbon atom in the ring structure.
Aniline Derivatives: Compounds with an aniline group attached to different backbones.
Uniqueness: 3-Anilinopropane-1,2-dithiol is unique due to the combination of an aniline group with a propane-1,2-dithiol backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metal ions.
Propriétés
Numéro CAS |
404844-21-9 |
|---|---|
Formule moléculaire |
C9H13NS2 |
Poids moléculaire |
199.3 g/mol |
Nom IUPAC |
3-anilinopropane-1,2-dithiol |
InChI |
InChI=1S/C9H13NS2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Clé InChI |
OOIXOQGBRDVZCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC(CS)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
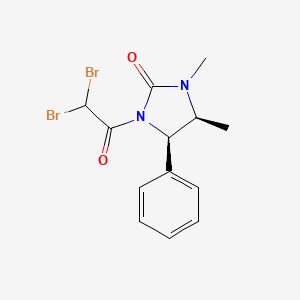
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)

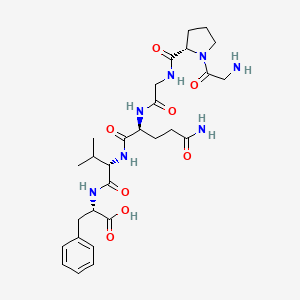
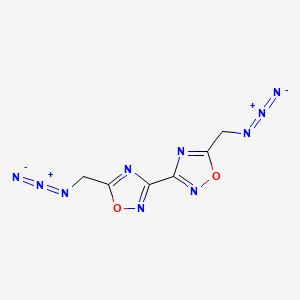
![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
